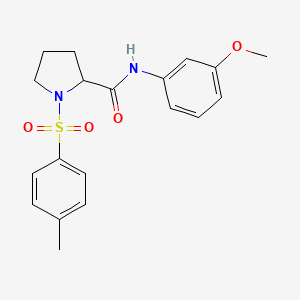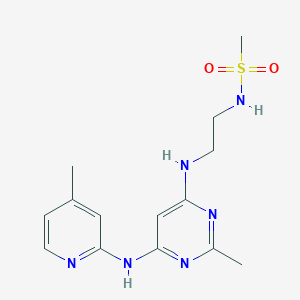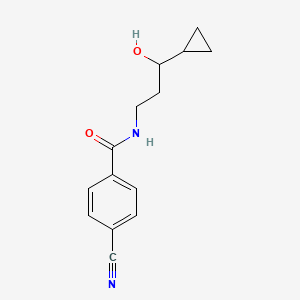![molecular formula C13H15N3O4 B2871989 1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937691-16-2](/img/structure/B2871989.png)
1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been used in the development of new therapies . They are used on several therapeutic targets and are present in relevant drugs .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves various synthetic protocols . For example, one study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific compound and the conditions of the reaction .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study explored the synthesis of novel pyrido(2,3-d)pyrimidine-carboxylate derivatives, including ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydro pyrido(2,3-d) pyrimidine-6-carboxylate derivatives. These compounds were synthesized through nucleophilic substitution reactions and screened for antibacterial, antifungal, and antitumor activities, highlighting their potential in medicinal chemistry (Shanmugasundaram et al., 2011).
Anticancer and Anti-inflammatory Applications
- Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These compounds were synthesized and evaluated for their effectiveness as cyclooxygenase-1/2 inhibitors, showcasing the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antiallergic Agents
- Another study synthesized 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives and tested them for antiallergenic activity. Certain compounds in this series demonstrated oral activity in rat models, showcasing their potential as orally active antiallergy agents (Temple et al., 1979).
Optical and Electronic Properties
- A study on the electronic absorption and fluorescence spectra of biologically important pyrimidines, including pyrimidine derivatives, measured their spectral data across various solvents. This research contributes to understanding the electronic properties and potential applications of pyrimidine derivatives in bioimaging and molecular electronics (Párkányi et al., 1992).
Antimicrobial Activity
- Novel heterocycles utilizing a thiophene incorporated thioureido substituent as precursors were synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell lines, as well as their potential as anti-5-lipoxygenase agents. Some of the synthesized compounds displayed potent activity, underscoring the antimicrobial and anticancer utility of pyrido[2,3-d]pyrimidine derivatives (Abdel-Motaal et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-4-16-10-9(11(17)15-13(16)20)7(12(18)19)5-8(14-10)6(2)3/h5-6H,4H2,1-3H3,(H,18,19)(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKPBWIDJWASIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C(C)C)C(=O)O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)
![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)
![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)
![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)
![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)
![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)
![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)



